![molecular formula C14H18Cl2N2O2 B5314388 N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5314388.png)
N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves targeted chemical reactions to achieve desired structural characteristics. For example, the synthesis of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a compound with similar structural features, was achieved through a process that ensured high affinity to specific receptors, demonstrating the intricate methodologies involved in creating compounds with precise biological activities (Navarrete-Vázquez et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide reveals the importance of specific functional groups and their arrangement for biological activity. For instance, the crystal structure analysis of N-(2,6-dichloro-4- thrifloromethylphenyl) acetamide highlights the geometric parameters that are crucial for the compound's properties, providing insight into the structural basis of its activity (Ping).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide are pivotal in understanding its reactivity and potential applications. Studies on similar compounds have explored their antifungal, antimicrobial, and antiviral properties, demonstrating the chemical reactivity and potential therapeutic uses of these molecules (Bardiot et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for the practical application and handling of chemical compounds. The physical properties of closely related compounds have been studied to determine their suitability in various applications, including pharmaceuticals and agriculture (Gul et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and stability under different conditions, are critical for the application of N-(3,4-dichlorophenyl)-2-(2,6-dimethyl-4-morpholinyl)acetamide and related compounds. Quantum chemical calculations and spectroscopic analyses provide deep insights into the electronic structure and potential chemical behaviors of these compounds, facilitating their application in targeted therapies (Choudhary et al., 2014).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-9-6-18(7-10(2)20-9)8-14(19)17-11-3-4-12(15)13(16)5-11/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKERKZBFTRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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